IMPDH1 Inhibition: 3,4-Dimethylphenylsulfonamide vs. the Unsubstituted Parent Scaffold
In a direct head-to-head enzymatic assay, the target compound bearing the 3,4-dimethylbenzenesulfonamide group inhibited human IMPDH1 with a Ki of 260 nM, using NAD as the variable substrate [1]. While the fully unsubstituted benzenesulfonamide parent (N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide) was not tested in the identical assay series, class-level SAR from indole-fragment IMPDH inhibitors indicates that unsubstituted phenylsulfonamide fragments generally exhibit IMPDH2 IC₅₀ values exceeding 10 µM, representing an approximate ≥38-fold potency differential attributable to the 3,4-dimethyl substitution [2].
| Evidence Dimension | Ki for human IMPDH1 (NAD substrate) |
|---|---|
| Target Compound Data | Ki = 260 nM (IMPDH1, NAD substrate) [1] |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide analog: IMPDH2 IC₅₀ > 10 µM (class-level fragment SAR) [2] |
| Quantified Difference | Estimated ≥38-fold potency gain for the 3,4-dimethyl substituted compound vs. unsubstituted phenylsulfonamide fragments |
| Conditions | Recombinant human IMPDH1, NAD substrate, in vitro enzymatic assay; University of Camerino / ChEMBL curation [1] |
Why This Matters
For projects targeting IMPDH-dependent purine depletion (e.g., anticancer or immunosuppressive programs), the 3,4-dimethylphenyl substitution provides a quantifiable potency anchor that simpler benzenesulfonamide analogs may lack.
- [1] BindingDB BDBM50369347 / CHEMBL605452. Affinity Data: Ki = 260 nM for human IMPDH1 (NAD substrate). University of Camerino; curated by ChEMBL. Accessed 2026. View Source
- [2] Beevers RE, Buckley GM, Davies N, et al. Low molecular weight indole fragments as IMPDH inhibitors. Bioorg Med Chem Lett. 2006;16(9):2535-2538. PMID: 16480872. (Class-level IMPDH2 IC₅₀ data for unsubstituted indole-phenyl fragments >10 µM). View Source
